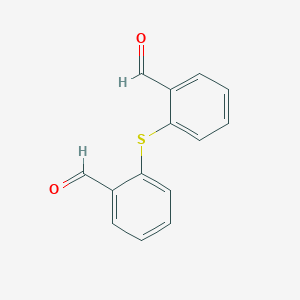
Benzaldehyde, 2,2'-thiobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2,2’-thiobis- is an organic compound with the molecular formula C14H10O2S. It consists of two benzaldehyde units connected by a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzaldehyde, 2,2’-thiobis- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with sulfur dichloride in the presence of a base. The reaction typically occurs under mild conditions, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of Benzaldehyde, 2,2’-thiobis- often involves the chlorination of toluene followed by hydrolysis. This method is efficient and yields high purity products. The process includes the following steps:
- Chlorination of toluene to produce benzyl chloride.
- Hydrolysis of benzyl chloride to form benzaldehyde.
- Reaction of benzaldehyde with sulfur dichloride to produce Benzaldehyde, 2,2’-thiobis- .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde, 2,2’-thiobis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2,2’-thiobis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2,2’-thiobis- involves its interaction with cellular macromolecules. It can bind to free amino groups in proteins, leading to the formation of stable adducts. This interaction can disrupt normal cellular functions and lead to various biological effects. The compound’s ability to inhibit certain enzymes and pathways makes it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and a formyl group.
Benzyl Alcohol: An aromatic alcohol derived from benzaldehyde.
Benzoic Acid: An aromatic carboxylic acid derived from the oxidation of benzaldehyde.
Uniqueness: Benzaldehyde, 2,2’-thiobis- is unique due to the presence of the sulfur atom connecting two benzaldehyde units. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
549494-75-9 |
|---|---|
Fórmula molecular |
C14H10O2S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
2-(2-formylphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C14H10O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H |
Clave InChI |
DGXNWHMVBILLSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)
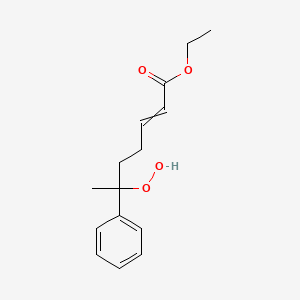
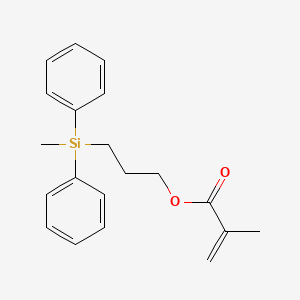
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
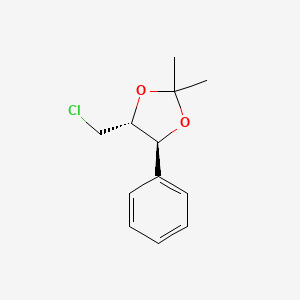

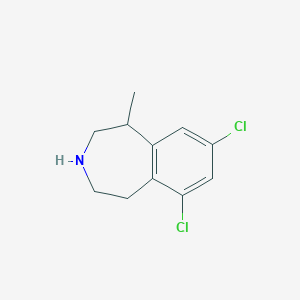
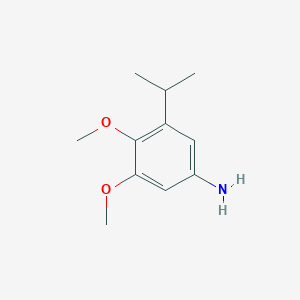
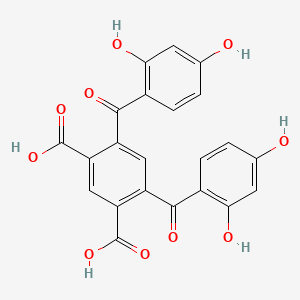
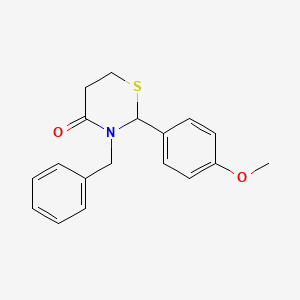

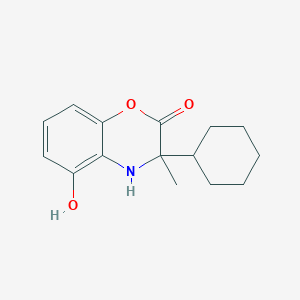
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
